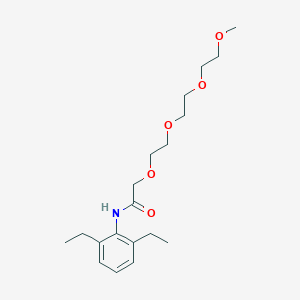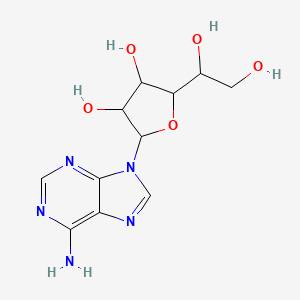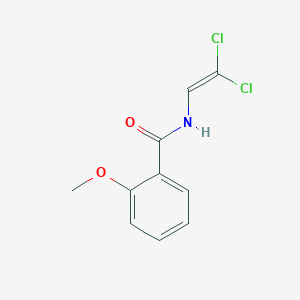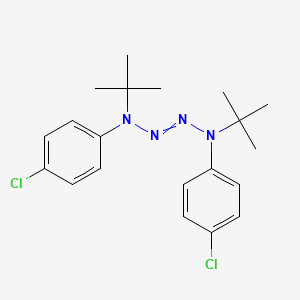
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with diethyl groups and a tetraoxatridecanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide typically involves the reaction of 2,6-diethylaniline with a suitable acylating agent to form the corresponding amide. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
化学反応の分析
Types of Reactions
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted phenyl compounds, depending on the specific reagents and conditions used.
科学的研究の応用
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty polymers and materials with unique properties
作用機序
The mechanism by which N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. For example, it may stabilize neuronal membranes by inhibiting ionic fluxes, similar to the action of local anesthetics .
類似化合物との比較
Similar Compounds
- N-(2,6-Diethylphenyl)-2-chloroacetamide
- 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Quinolone-8-Carboxamide
Uniqueness
N-(2,6-Diethylphenyl)-2,5,8,11-tetraoxatridecan-13-amide is unique due to its tetraoxatridecanamide chain, which imparts distinct physicochemical properties compared to other similar compounds. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
62593-62-8 |
|---|---|
分子式 |
C19H31NO5 |
分子量 |
353.5 g/mol |
IUPAC名 |
N-(2,6-diethylphenyl)-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetamide |
InChI |
InChI=1S/C19H31NO5/c1-4-16-7-6-8-17(5-2)19(16)20-18(21)15-25-14-13-24-12-11-23-10-9-22-3/h6-8H,4-5,9-15H2,1-3H3,(H,20,21) |
InChIキー |
OUXQMPQQTONIHZ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COCCOCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 3-[(E)-carbamoyldiazenyl]but-2-enoate](/img/structure/B14513769.png)
![Benzamide, N-[3-(1H-indol-3-ylmethyl)-2,4-dioxo-3-pyrrolidinyl]-](/img/structure/B14513779.png)
![2-Diazonio-1-[(2,3,4-trimethylpentan-3-yl)oxy]ethen-1-olate](/img/structure/B14513786.png)
![N'-[(4-Chlorophenyl)methylidene]hydrazinecarbohydrazide](/img/structure/B14513796.png)

![(NE)-N-[(2E)-2-hydroxyimino-1-(2-pyridin-2-ylpyrimidin-4-yl)ethylidene]hydroxylamine](/img/structure/B14513809.png)



![3-(Butoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14513834.png)
![2-[Bis(methylsulfanyl)methylidene]nonanoic acid](/img/structure/B14513835.png)

